

"Anticancer agent 237" chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Anticancer agent 237*

Cat. No.: *B15567305*

[Get Quote](#)

In-Depth Technical Guide: Anticancer Agent 237

An Overview of N-(adamantan-1-yl)-N'-(p-tolylsulfonyl)urea

Anticancer agent 237, also identified as compound 13 in the primary literature, is an unsymmetrical carbamide derivative with the chemical name N-(adamantan-1-yl)-N'-(p-tolylsulfonyl)urea.^{[1][2]} This compound has demonstrated notable cytotoxic effects against human cancer cell lines, positioning it as a molecule of interest for further investigation in oncology drug development. Its mechanism of action involves the induction of programmed cell death (apoptosis) and the arrest of the cell cycle at the S and G2/M phases.^{[1][2]}

Chemical Structure and Properties

The chemical identity of **Anticancer Agent 237** is well-defined, providing a foundation for its synthesis and characterization.

Table 1: Chemical and Physical Properties

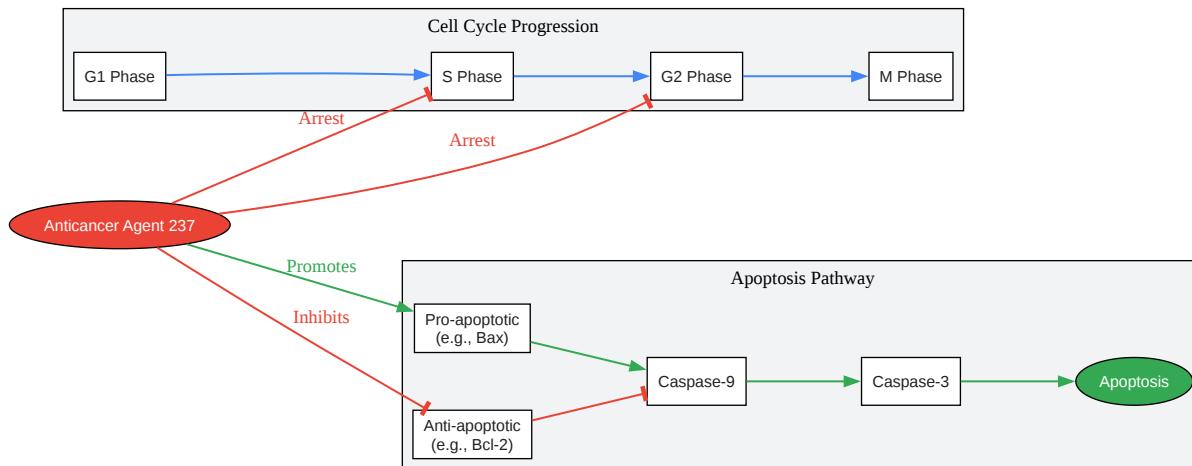
Property	Value	Source
IUPAC Name	N-(adamantan-1-yl)-N'-(p-tolylsulfonyl)urea	Inferred
CAS Number	17822-61-6	[1] [2]
Molecular Formula	C18H24N2O3S	[1] [2]
Molecular Weight	348.46 g/mol	[1] [2]
SMILES	O=S(C1=CC=C(C)C=C1)(NC(NC23CC4CC(C3)CC(C4)C2)=O)=O	[1]
Physical State	White to off-white solid (presumed)	General data for similar compounds [3]
Melting Point	Not specified in available literature.	
Solubility	Not specified in available literature. Urea compounds generally have varied solubility.	

Biological Activity

Anticancer Agent 237 has been evaluated for its anti-proliferative activity against human breast (MCF-7) and colon (HCT-116) cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cells, have been determined through in vitro studies.[\[1\]](#)[\[2\]](#)

Table 2: In Vitro Cytotoxicity (IC50)

Cell Line	Cancer Type	IC50 (μM)
HCT-116	Colon Carcinoma	43.5 ± 0.15 [1] [2]
MCF-7	Breast Adenocarcinoma	62.4 ± 0.128 [1] [2]


Mechanism of Action

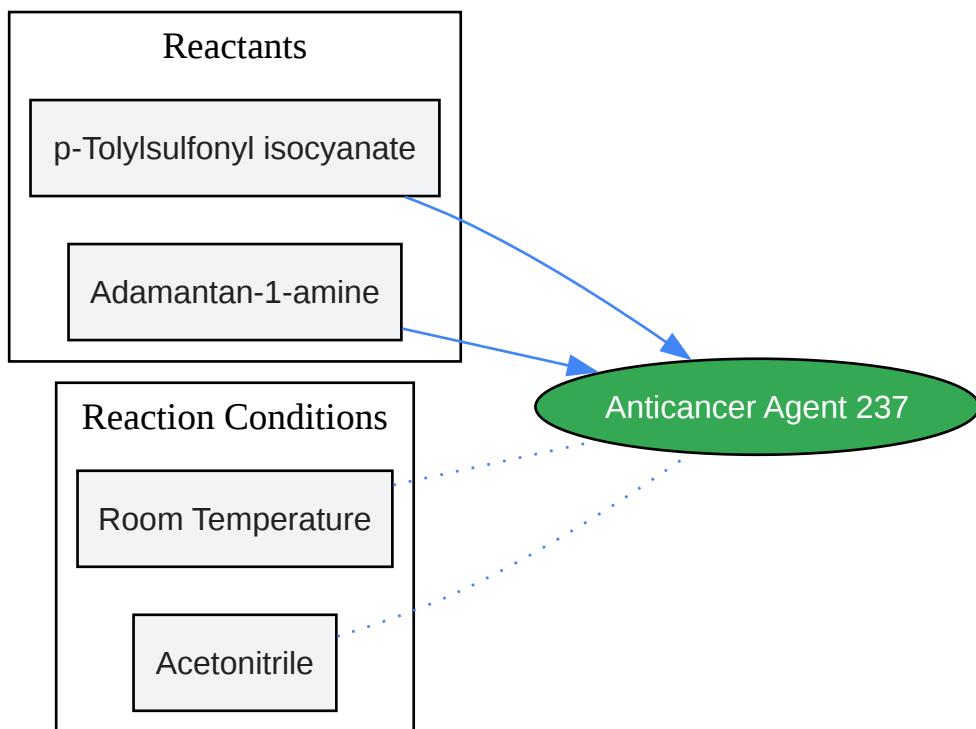
The anticancer effects of this agent are attributed to its ability to interfere with fundamental cellular processes, leading to cell death and the halting of cell division.

Induction of Apoptosis and Cell Cycle Arrest

Studies have shown that **Anticancer Agent 237** induces apoptosis in cancer cells.^{[1][2]} This is a regulated process of programmed cell death that is crucial for eliminating damaged or cancerous cells. Furthermore, the compound causes cell cycle arrest at the S and G2/M phases, effectively stopping cell division.^{[1][2]} The S phase is characterized by DNA synthesis, while the G2/M phase is the final checkpoint before mitosis (cell division). By halting the cycle at these points, the compound prevents the proliferation of cancer cells.

The precise molecular targets within these pathways have not been detailed in the publicly available literature. However, a general representation of the pathways involved is depicted below.

[Click to download full resolution via product page](#)


Caption: General mechanism of **Anticancer Agent 237**, inducing S/G2 phase arrest and promoting apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments that are typically used to characterize compounds like **Anticancer Agent 237**.

Synthesis of N-(adamantan-1-yl)-N'-(p-tolylsulfonyl)urea

A general and facile protocol for synthesizing unsymmetrical carbamide derivatives, such as **Anticancer Agent 237**, has been described.[1][2] This method involves the reaction of a secondary aliphatic amine with an isocyanate derivative in an appropriate solvent at room temperature, without the need for a catalyst.[1][2]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Anticancer Agent 237**.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

- Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of **Anticancer Agent 237** in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.
- MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).^[4] Add 10-20 µL of the

MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[\[5\]](#)

- Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[\[6\]](#)
- Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[\[4\]](#) Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

- Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with **Anticancer Agent 237** at its IC50 concentration for 24-48 hours. Harvest the cells by trypsinization, then wash with cold PBS.
- Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping.[\[7\]](#) Fix the cells by incubating them on ice for at least 30 minutes or overnight at -20°C.
- Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI, a fluorescent DNA intercalator) and RNase A (to eliminate RNA).[\[7\]](#)
- Flow Cytometry: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark. Analyze the samples using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

- Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle. Compare the distribution of treated cells to that of untreated control cells.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- Cell Treatment and Harvesting: Treat cells with **Anticancer Agent 237** as described for the cell cycle analysis. Harvest both floating and adherent cells and wash with cold PBS.
- Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[\[2\]](#)
- Incubation: Incubate the cells for 5-15 minutes at room temperature in the dark.
- Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells (green fluorescence), while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes (red fluorescence).
- Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Green, facile synthesis and evaluation of unsymmetrical carbamide derivatives as antimicrobial and anticancer agents with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-(1-ADAMANTYL)UREA | 13072-69-0 [chemicalbook.com]

- 4. MTT assay protocol | Abcam [abcam.com]
- 5. atcc.org [atcc.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. ["Anticancer agent 237" chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567305#anticancer-agent-237-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com